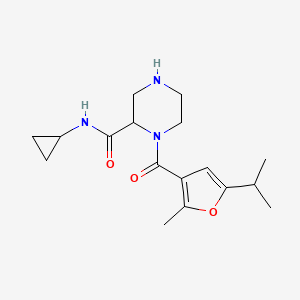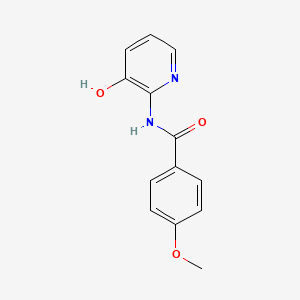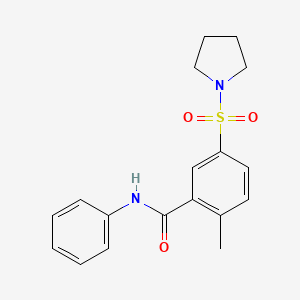![molecular formula C13H10F2N2O3S B5372020 2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5372020.png)
2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide, also known as DASA-58, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. In
Wirkmechanismus
The mechanism of action of 2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is not yet fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of several proteins. Inhibition of NMT activity by this compound can lead to the destabilization of several proteins, including oncogenic proteins, and result in cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth. In addition, this compound can inhibit the migration and invasion of cancer cells, which are important processes in metastasis.
In animal models of inflammatory diseases, this compound can reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage. Furthermore, this compound can improve survival in animal models of sepsis, a severe inflammatory condition that can lead to organ failure and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is its broad range of biological activities, which make it a versatile tool for studying various diseases. Furthermore, this compound has been shown to have low toxicity in animal models, which is important for its potential use as a therapeutic agent.
However, there are also some limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not yet fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide. One area of research is to further elucidate the mechanism of action of this compound, which could lead to the identification of new targets for therapeutic intervention. Another area of research is to explore the potential of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer.
Furthermore, this compound has shown promising results in animal models of inflammatory diseases and viral infections, and further research is needed to explore its potential use in these areas. Finally, the development of more water-soluble derivatives of this compound could improve its efficacy as a therapeutic agent.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. While there are some limitations to using this compound in lab experiments, its broad range of biological activities and low toxicity make it a promising tool for studying various diseases.
Synthesemethoden
The synthesis of 2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide involves a multistep process that starts with the reaction of 2,5-difluoroaniline with chlorosulfonic acid to form 2,5-difluorobenzenesulfonic acid. This intermediate is then reacted with ammonium hydroxide to form the ammonium salt, which is then reacted with 2-aminobenzamide to produce this compound. The overall yield of this process is around 20%, and the purity of the final product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research for this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and anti-viral activities. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and sepsis. Furthermore, this compound has been shown to inhibit the replication of several types of viruses, including influenza and dengue virus.
Eigenschaften
IUPAC Name |
2-[(2,5-difluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3S/c14-8-5-6-10(15)12(7-8)21(19,20)17-11-4-2-1-3-9(11)13(16)18/h1-7,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEYGYJAWDOCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5371940.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371945.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5371947.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide](/img/structure/B5371964.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5371971.png)
![(3S*,4S*)-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5371974.png)
![3-[4-(dimethylamino)-3-nitrophenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile hydrochloride](/img/structure/B5371979.png)
![N-((1S)-1-methyl-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5371981.png)

![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5372015.png)
![N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5372017.png)

